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Compound of Interest

Compound Name: Dichloroacetyl chloride

Cat. No.: B046642 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Dichloroacetyl chloride (DCAC) is a pivotal intermediate in the synthesis of numerous

pharmaceuticals, including the antibiotic chloramphenicol, and various herbicides. Its reactivity

as an acylating agent makes it a valuable building block in organic chemistry. The industrial

and laboratory-scale production of dichloroacetyl chloride is achieved through several

synthetic routes, each with distinct advantages and disadvantages concerning yield, purity,

reaction conditions, and scalability. This guide provides a comparative study of the most

prevalent synthesis methods, supported by experimental data and detailed protocols.

Comparative Performance of Synthesis Methods
The selection of a synthesis method for dichloroacetyl chloride often depends on the desired

scale of production, available starting materials, and required purity of the final product. The

two primary approaches are the oxidation of trichloroethylene (TCE) and the chlorination of

dichloroacetic acid.
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Experimental Protocols
Synthesis of Dichloroacetyl Chloride via Catalytic
Oxidation of Trichloroethylene
This protocol is based on a method yielding high purity and yield of dichloroacetyl chloride
through the catalytic oxidation of trichloroethylene.

Materials:

Trichloroethylene (TCE)

Tributylborane

Dry Oxygen

Pressure-resistant reactor equipped with a gas inlet, stirrer, and temperature control
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Distillation apparatus

Procedure:

Charge the pressure-resistant reactor with trichloroethylene (10 mol) and tributylborane (0.1

mol).[1]

Seal the reactor and purge with dry oxygen.

Pressurize the reactor with dry oxygen to 3 atmospheres.[1]

Heat the reaction mixture to 80°C while stirring.[1]

Maintain the reaction at this temperature and pressure for 11 hours.[1]

After the reaction is complete, cool the reactor to room temperature and carefully vent the

excess oxygen.

Transfer the reaction mixture to a distillation apparatus.

Perform atmospheric distillation, collecting the fraction boiling between 105°C and 108°C.

This fraction is the dichloroacetyl chloride product.[1]

A yield of approximately 90% can be expected.[1]

Synthesis of Dichloroacetyl Chloride via Photo-
oxidation of Trichloroethylene
This method utilizes ultraviolet light to initiate the oxidation of trichloroethylene, often leading to

a very pure product.[2][3]

Materials:

Trichloroethylene (technical grade is acceptable)

Diisopropyl amine hydrochloride (or other aliphatic amine salt)

Oxygen

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.chemicalbook.com/synthesis/dichloroacetyl-chloride.htm
https://www.chemicalbook.com/synthesis/dichloroacetyl-chloride.htm
https://www.chemicalbook.com/synthesis/dichloroacetyl-chloride.htm
https://www.chemicalbook.com/synthesis/dichloroacetyl-chloride.htm
https://www.benchchem.com/product/b046642?utm_src=pdf-body
https://www.chemicalbook.com/synthesis/dichloroacetyl-chloride.htm
https://www.chemicalbook.com/synthesis/dichloroacetyl-chloride.htm
https://www.benchchem.com/product/b046642?utm_src=pdf-body
https://www.hangdachem.com/synthesis-process-of-dichloroacetyl-chloride/
https://patents.google.com/patent/US3630867A/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b046642?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Photoreactor equipped with a UV lamp (short-wave), gas sparger, and stirrer

Distillation apparatus

Procedure:

Charge the photoreactor with trichloroethylene and add diisopropyl amine hydrochloride

(0.1% by weight).[4]

Irradiate the mixture with the UV lamp while bubbling a steady stream of oxygen through the

liquid via the gas sparger.

Maintain the reaction temperature between 75-80°C.

Monitor the reaction progress using gas chromatography. The reaction can take several

hours (e.g., 30-60 hours) to reach high conversion.[4]

Once the conversion of trichloroethylene is maximized and the concentration of

dichloroacetyl chloride is stable (typically >98%), stop the irradiation and oxygen flow.[3]

The resulting product is often of high purity and may be used directly, or it can be distilled to

remove any remaining starting material or catalyst residues.[3]

Synthesis of Dichloroacetyl Chloride from
Dichloroacetic Acid using Thionyl Chloride
This is a common laboratory-scale method for converting a carboxylic acid to its corresponding

acid chloride.

Materials:

Dichloroacetic acid

Thionyl chloride (SOCl₂)

Round-bottom flask with a reflux condenser and a gas outlet connected to a trap (for HCl

and SO₂ fumes)
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Heating mantle

Distillation apparatus

Procedure:

Place dichloroacetic acid in the round-bottom flask.

Slowly add an excess of thionyl chloride (typically 1.5 to 2 equivalents) to the flask at room

temperature. The reaction is exothermic and will evolve HCl and SO₂ gas.

Once the initial vigorous reaction has subsided, attach the reflux condenser and gently heat

the mixture to reflux using the heating mantle.

Continue refluxing for 1-2 hours to ensure the reaction goes to completion.

After cooling to room temperature, arrange the apparatus for distillation.

Carefully distill the excess thionyl chloride (boiling point ~76°C).

Continue the distillation, collecting the fraction boiling at ~107°C, which is the dichloroacetyl
chloride product.

Visualizing the Synthesis Pathways
The following diagrams illustrate the logical flow of the main synthesis routes for

dichloroacetyl chloride.
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Main Synthesis Routes for Dichloroacetyl Chloride
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Caption: Overview of the two primary synthesis pathways to produce dichloroacetyl chloride.
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Experimental Workflow for TCE Oxidation

1. Charge Reactor
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(Temperature, Pressure)

3. Introduce Oxidant
(Oxygen/Air, +/- UV Light)
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Caption: A generalized experimental workflow for the synthesis of DCAC via TCE oxidation.
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Conclusion
The oxidation of trichloroethylene is a dominant industrial method for producing dichloroacetyl
chloride, offering high yields and purity, particularly with photocatalytic methods.[2] These

processes, however, can require specialized equipment to handle pressure and UV irradiation.

[1][2] For laboratory-scale synthesis, the chlorination of dichloroacetic acid with reagents like

thionyl chloride or oxalyl chloride provides a more accessible, albeit potentially more expensive,

alternative. The choice of chlorinating agent will depend on the desired reactivity, ease of

byproduct removal, and safety considerations, with oxalyl chloride often being a milder and

more selective option than thionyl chloride.[5] The selection of the most appropriate synthesis

method will ultimately be guided by the specific requirements of the research or production

context.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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